![molecular formula C11H16N2O3S B2414729 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903554-96-0](/img/structure/B2414729.png)
3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine
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Overview
Description
The compound “3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom, and an azetidine ring, which is a four-membered ring with one nitrogen atom . The propylsulfonyl group is a sulfur-containing group attached to the azetidine ring.
Scientific Research Applications
Synthesis and Application in Receptor Studies
- A key study involved the synthesis and evaluation of a fluoro derivative of a related compound, A-85380, which is a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This study highlighted the compound's potential for positron emission tomography (PET) imaging of central nAChRs due to its promising in vivo binding properties (Doll et al., 1999).
Chemical Synthesis and Structural Modifications
- Research on the access to fluoroalkylidene-oxetanes and -azetidines from 3-oxetanone, 3-azetidinone, and fluorosulfones through the Julia–Kocienski reaction showed the preparation of new precursors of fluorinated four-membered rings. These findings contribute to the development of compounds with potential applications in medicinal chemistry and material science (Laporte et al., 2015).
Applications in Medicinal Chemistry
- Another study focused on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. This work underlines the versatility of azetidine-based compounds in the design of new therapeutic agents (Thomas et al., 2016).
Mechanism of Action
Target of Action
Related compounds such as spiro-azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity . These compounds have been used in the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .
Mode of Action
Analogues of azetidin-2-one have been designed and synthesized as colchicine-binding site inhibitors (cbsi), where they interact at the colchicine-binding site on tubulin
Biochemical Pathways
Related compounds have been found to inhibit the polymerization of tubulin , which is a crucial process in cell division
Result of Action
Related compounds have demonstrated significant in vitro antiproliferative activities in breast cancer cells
properties
IUPAC Name |
3-(1-propylsulfonylazetidin-3-yl)oxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-2-6-17(14,15)13-8-11(9-13)16-10-4-3-5-12-7-10/h3-5,7,11H,2,6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQILKWBJVWXPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CC(C1)OC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine |
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